molecular formula C12H17FN2 B5635924 1-(4-fluorobenzyl)-4-methylpiperazine

1-(4-fluorobenzyl)-4-methylpiperazine

Cat. No. B5635924
M. Wt: 208.27 g/mol
InChI Key: KFMDNJJTGINMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-4-methylpiperazine (4-FBP) is a chemical compound that belongs to the class of piperazines. It has gained significant attention in scientific research due to its potential use as a drug candidate for various medical conditions.

Scientific Research Applications

1-(4-fluorobenzyl)-4-methylpiperazine has been studied extensively for its potential use as a drug candidate for various medical conditions. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. Additionally, 1-(4-fluorobenzyl)-4-methylpiperazine has been investigated for its potential use in the treatment of drug addiction, specifically for cocaine and methamphetamine addiction.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorobenzyl)-4-methylpiperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. Additionally, it has been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 1-(4-fluorobenzyl)-4-methylpiperazine can modulate the activity of various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. This modulation may contribute to its therapeutic effects in various medical conditions. Additionally, 1-(4-fluorobenzyl)-4-methylpiperazine has been shown to decrease locomotor activity in animal models, suggesting a potential sedative effect.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorobenzyl)-4-methylpiperazine in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to exhibit a range of therapeutic effects in animal models, making it a promising drug candidate for further research. However, one limitation of using 1-(4-fluorobenzyl)-4-methylpiperazine is its limited availability, which may make it difficult to conduct large-scale experiments.

Future Directions

There are several future directions for research on 1-(4-fluorobenzyl)-4-methylpiperazine. One potential area of investigation is its use in the treatment of drug addiction, specifically for cocaine and methamphetamine addiction. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-fluorobenzyl)-4-methylpiperazine and to identify potential side effects. Finally, research is needed to optimize the synthesis method of 1-(4-fluorobenzyl)-4-methylpiperazine to increase yield and availability for further research.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMDNJJTGINMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-4-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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